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Compound of Interest

Compound Name: De-O-Methyllasiodiplodin

Cat. No.: B158290 Get Quote

Introduction

De-O-Methyllasiodiplodin (DML) is a resorcinolic macrolide, a class of natural products

known for a wide range of biological activities.[1][2] Isolated from the mangrove plant Cerbera

manghas, DML has emerged as a potent anti-inflammatory agent.[3] Its mechanism of action

involves the antagonism of the mineralocorticoid receptor (MR), a nuclear receptor implicated

in inflammation and metabolic diseases.[3][4] This property makes DML a valuable

pharmacological tool for researchers studying inflammatory signaling pathways and developing

novel anti-inflammatory therapeutics.

Mechanism of Action

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.

Key mediators of the inflammatory cascade include pro-inflammatory cytokines like tumor

necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1

(MCP-1), as well as reactive oxygen species (ROS).[3][5]

DML exerts its anti-inflammatory effects by suppressing the expression of these key mediators.

[3] Studies have demonstrated that DML significantly reduces the gene expression of TNF-α,

IL-6, and MCP-1 in response to inflammatory stimuli.[3][4] The mechanism is linked to its

activity as a mineralocorticoid receptor (MR) antagonist. By inhibiting MR, DML interferes with

downstream signaling that promotes the transcription of pro-inflammatory and ROS-related

genes, such as the NADPH oxidase p47 subunit and the transcription factor PU.1.[3] This
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targeted action allows researchers to specifically investigate the role of MR in inflammatory

processes within various cell types and disease models.

The primary signaling pathways governing the expression of most inflammatory mediators are

the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

[6][7] These pathways are activated by stimuli like lipopolysaccharide (LPS) or cytokines such

as TNF-α, leading to the transcription of genes for iNOS, COX-2, and other cytokines.[8][9]

While DML's direct interaction with NF-κB or MAPK components is still under investigation, its

ability to reduce upstream inflammatory cytokines suggests it acts as a powerful inhibitor of the

initial triggers for these critical pathways.[3]

Quantitative Data Summary
The anti-inflammatory effects of De-O-Methyllasiodiplodin (DML) have been quantified in

both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Effects of DML on Pro-Inflammatory Gene Expression

Cell Lines: HepG2 and 3T3-L1 | Stimulus: H₂O₂ (0.2 mmol/L) or Aldosterone (10 nmol/L) | DML

Conc.: 10 µmol/L

Gene Target Result Citation

MCP-1
Significantly reduced induced

expression
[3][4]

TNF-α
Significantly reduced induced

expression
[3][4]

IL-6
Significantly reduced induced

expression
[3][4]

NADPH p47 subunit
H₂O₂-induced increase was

abolished
[3]

PU.1
H₂O₂-induced increase was

abolished
[3]

Table 2: In Vivo Effects of DML in db/db Mice
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Treatment: DML (30 mg·kg⁻¹·d⁻¹) for 4 weeks

Tissue Target & Parameter
% Decrease vs.
Vehicle

Citation

Adipose Tissue MCP-1 mRNA 59% [3]

TNF-α mRNA 47% [3]

IL-6 mRNA 50% [3]

p47 subunit mRNA 52% [3]

PU.1 mRNA 62% [3]

TNF-α Protein Significant Decrease [3]

IL-6 Protein Significant Decrease [3]

Liver TNF-α Protein Significant Decrease [3]

IL-6 Protein No significant effect [3]

Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the anti-inflammatory

effects of De-O-Methyllasiodiplodin.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay
This protocol measures the effect of DML on the production of nitric oxide, a key inflammatory

mediator, in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

RAW 264.7 macrophage cells

DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)

De-O-Methyllasiodiplodin (DML)

Lipopolysaccharide (LPS) from E. coli
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Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite (NaNO₂) standard

96-well cell culture plates

Procedure:

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and

incubate for 24 hours at 37°C, 5% CO₂.

DML Pre-treatment: Prepare various concentrations of DML in DMEM. Remove the old

media from the cells and add 100 µL of the DML-containing media to the respective wells.

Incubate for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

Inflammatory Stimulation: Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except

the negative control.

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

Nitrite Measurement:

Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room

temperature, protected from light.

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the

nitrite concentration in each sample using the standard curve. The inhibition of NO

production is a measure of DML's anti-inflammatory activity.[10][11][12]

Protocol 2: Cytokine Quantification by ELISA
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This protocol quantifies the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from

cells treated with DML.

Materials:

Cell culture supernatant (from Protocol 1 or similar experiment)

Commercially available ELISA kits for specific cytokines (e.g., mouse TNF-α, mouse IL-6)

96-well ELISA plates

Wash buffer (e.g., PBS with 0.05% Tween-20)

Plate reader

Procedure:

Follow the manufacturer's instructions provided with the specific ELISA kit.

Plate Coating: Coat the ELISA plate with the capture antibody overnight.

Blocking: Wash the plate and block non-specific binding sites with the provided blocking

buffer.

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

Detection Antibody: Wash the plate and add the biotinylated detection antibody.

Enzyme Conjugate: Wash the plate and add the streptavidin-HRP conjugate.

Substrate Development: Wash the plate and add the TMB substrate. Stop the reaction with

the stop solution.

Data Analysis: Measure the absorbance at 450 nm. Calculate the cytokine concentrations

based on the standard curve. Compare the cytokine levels in DML-treated groups to the

LPS-only control.[3]
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Protocol 3: Western Blot Analysis of Inflammatory
Proteins
This protocol assesses the effect of DML on the expression levels of key inflammatory proteins,

such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and

phosphorylated NF-κB p65.

Materials:

Cell lysates from treated cells

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Cell Lysis and Protein Quantification: Lyse the cells from a 6-well plate experiment (prepared

similarly to Protocol 1) and determine the protein concentration of each sample.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and

separate the proteins by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
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Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest

(e.g., anti-iNOS, diluted in blocking buffer) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and apply the ECL substrate.

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the

band intensity using software like ImageJ. Normalize the protein of interest to a loading

control (e.g., β-actin) to compare expression levels across different treatments.[10][14]

Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and a

typical experimental workflow for studying the effects of DML.
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Caption: NF-κB signaling pathway and proposed inhibition by DML.
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Caption: Simplified MAPK (p38) signaling pathway in inflammation.
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Caption: General experimental workflow for studying DML in vitro.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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